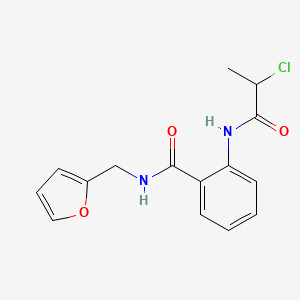

2-(2-chloropropanamido)-N-(furan-2-ylmethyl)benzamide

Description

2-(2-Chloropropanamido)-N-(furan-2-ylmethyl)benzamide (CAS: 1221723-24-5) is a benzamide derivative featuring a furan-2-ylmethyl substituent and a 2-chloropropanamide side chain. Its molecular formula is C₁₄H₁₃ClN₂O₃, with a molecular weight of 292.72 g/mol . The compound’s structural uniqueness lies in the combination of a halogenated aliphatic chain (2-chloropropanamido) and an aromatic heterocyclic group (furan-2-ylmethyl), which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-(2-chloropropanoylamino)-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-10(16)14(19)18-13-7-3-2-6-12(13)15(20)17-9-11-5-4-8-21-11/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJNTWFBOUAIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropropanamido)-N-(furan-2-ylmethyl)benzamide typically involves the following steps:

Formation of 2-chloropropanamide: This can be achieved by reacting 2-chloropropanoic acid with ammonia or an amine under suitable conditions.

Coupling with benzoyl chloride: The 2-chloropropanamide is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

Introduction of the furan-2-ylmethyl group: This step involves the reaction of the benzamide derivative with furan-2-ylmethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropropanamido)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The amide groups can be reduced to amines under suitable conditions.

Substitution: The chlorine atom in the 2-chloropropanamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions.

Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-chloropropanamido)-N-(furan-2-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amide groups could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Substituted Benzamide Derivatives with Furan/Thiophene Moieties

and describe structurally related N-(furan-2-ylmethyl)benzamide derivatives synthesized via copper-catalyzed one-pot reactions. Key analogues include:

Key Observations :

- Higher yields (71–95%) in nitro-substituted derivatives suggest that electron-withdrawing groups (e.g., -NO₂) may stabilize intermediates during synthesis .

Chlorinated Benzamide Analogues

and highlight chlorinated benzamides with varying substituents:

Structural Differences :

- The target compound’s 2-chloropropanamido group introduces a longer aliphatic chain compared to 2-chloroacetamido in , which may enhance lipophilicity and membrane permeability.

- Crystallographic data for 2-chloro-N-(2-methylphenyl)benzamide reveals planar amide geometries, suggesting similar conformational rigidity in the target compound.

Bioactive Benzamide Derivatives

and describe benzamide-based compounds with demonstrated antimicrobial and anticancer activities:

| Compound ID/Name | Key Functional Groups | Activity |

|---|---|---|

| JXC010 | Furan-2-ylmethyl, quinolinone | Anticancer (breast cancer) |

| Compound 4 | 3-Chloro-2-(2-chlorophenyl)-azetidinone | Potent antimicrobial agent |

Mechanistic Insights :

- The furan-2-ylmethyl group in JXC010 and the target compound may enhance binding to hydrophobic pockets in biological targets .

- Chlorine substitution (as in Compound 4 ) correlates with improved antimicrobial activity, suggesting the 2-chloropropanamido group in the target compound could confer similar benefits.

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity

Biological Activity

The compound 2-(2-chloropropanamido)-N-(furan-2-ylmethyl)benzamide is a synthetic organic molecule characterized by its unique structure, which includes a benzamide moiety, a furan ring, and a chloropropanamide group. This combination of functional groups suggests potential biological activities, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 226.66 g/mol. The presence of the chloropropanamide group introduces potential reactivity due to the chlorine atom, while the furan ring contributes to the compound's electronic properties, which may influence its biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Benzamide | Core structure providing potential for interactions with biological targets. |

| Furan Ring | A five-membered aromatic heterocycle that can participate in π-π stacking interactions. |

| Chloropropanamide Group | Enhances reactivity and may provide specific binding characteristics. |

Investigations into the biological activity of this compound have focused on its interactions with various biological targets, including enzymes and receptors. The compound's ability to modulate these targets can lead to therapeutic effects in various conditions.

Interaction Studies

- Techniques Used : Surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to study the binding interactions between this compound and proteins or enzymes.

- Potential Therapeutic Uses : Given its structural similarities to other bioactive compounds, it may exhibit properties such as anti-inflammatory or anti-cancer activity.

Case Studies

-

Inhibition Studies : Preliminary studies suggest that compounds with similar structures have shown inhibitory effects on enzymes like SARS-CoV-2 main protease (Mpro). For instance, derivatives of furan-containing compounds have demonstrated significant inhibitory activity with IC50 values in the low micromolar range .

Compound Name IC50 Value (μM) Remarks F8-S43 10.76 Potent inhibitor of SARS-CoV-2 Mpro F8-B6 1.57 Reversible covalent inhibitor - Cytotoxicity Assessments : Compounds structurally related to this compound were assessed for cytotoxicity in cell lines such as Vero and MDCK, revealing low cytotoxicity profiles with CC50 values exceeding 100 μM .

Comparative Analysis

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Furan-2-ylmethyl-benzamide | Lacks chloropropanamide group | Reference compound with limited activity |

| 4-Chloro-N-(furan-2-ylmethyl)benzamide | Similar furan moiety | Moderate activity against certain enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.